Cas no 2580092-70-0 (rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid)

rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-27728347
- 2580092-70-0
- rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid
- rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid
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- Inchi: 1S/C16H27NO5/c1-16(2,3)22-15(20)17-7-4-11(5-8-17)12-6-9-21-10-13(12)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
- InChI Key: NPUNHYJKHWEIKD-STQMWFEESA-N
- SMILES: O1CC[C@H]([C@@H](C(=O)O)C1)C1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 313.18892296g/mol
- Monoisotopic Mass: 313.18892296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 76.1Ų
rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728347-0.5g |
rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid |
2580092-70-0 | 95.0% | 0.5g |
$1469.0 | 2025-03-19 | |
Enamine | EN300-27728347-1.0g |
rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid |
2580092-70-0 | 95.0% | 1.0g |
$1529.0 | 2025-03-19 | |
Enamine | EN300-27728347-5g |
rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid |
2580092-70-0 | 5g |
$4433.0 | 2023-09-10 | ||
Enamine | EN300-27728347-10g |
rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid |
2580092-70-0 | 10g |
$6575.0 | 2023-09-10 | ||
Enamine | EN300-27728347-0.25g |
rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid |
2580092-70-0 | 95.0% | 0.25g |
$1407.0 | 2025-03-19 | |
Enamine | EN300-27728347-1g |
rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid |
2580092-70-0 | 1g |
$1529.0 | 2023-09-10 | ||
Enamine | EN300-27728347-2.5g |
rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid |
2580092-70-0 | 95.0% | 2.5g |
$2996.0 | 2025-03-19 | |
Enamine | EN300-27728347-0.1g |
rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid |
2580092-70-0 | 95.0% | 0.1g |
$1345.0 | 2025-03-19 | |
Enamine | EN300-27728347-5.0g |
rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid |
2580092-70-0 | 95.0% | 5.0g |
$4433.0 | 2025-03-19 | |
Enamine | EN300-27728347-0.05g |
rac-(3R,4S)-4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid |
2580092-70-0 | 95.0% | 0.05g |
$1285.0 | 2025-03-19 |
rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid Related Literature
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
Additional information on rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid
Introduction to rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid (CAS No. 2580092-70-0)
rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid (CAS No. 2580092-70-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound is characterized by its chiral centers and the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its stability and reactivity.
The chiral nature of rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential for many pharmaceutical applications. The ability to control the stereochemistry of molecules is a critical aspect of drug design, as different enantiomers can exhibit significantly different biological activities and pharmacokinetic properties.
Recent studies have highlighted the importance of rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound serves as a key intermediate in the synthesis of a new class of inhibitors targeting protein-protein interactions (PPIs). These inhibitors have shown promise in treating various diseases, including cancer and neurodegenerative disorders.
The tert-butoxycarbonyl (Boc) protecting group in rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid is particularly useful for controlling the reactivity of the amino group during synthetic transformations. This protecting group can be selectively removed under mild acidic conditions, allowing for precise manipulation of the molecule's functional groups. This feature is crucial for the stepwise synthesis of complex organic molecules with high purity and yield.
In addition to its role as a synthetic intermediate, rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid has been investigated for its potential biological activities. Preliminary studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
The structural complexity and functional versatility of rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid make it an attractive target for chemical synthesis and biological evaluation. Advanced synthetic methods, such as asymmetric catalysis and chemoenzymatic approaches, have been employed to improve the efficiency and scalability of its production. These methods not only enhance the yield and purity of the final product but also reduce environmental impact by minimizing waste generation.
In conclusion, rac-(3R,4S)-4-{1-(tert-butoxy)carbonylpiperidin-4-yl}oxane-3-carboxylic acid (CAS No. 2580092-70-0) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile functionality make it an important molecule for both academic research and industrial applications. Ongoing studies are expected to further expand our understanding of its properties and unlock new opportunities for drug discovery and development.
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